

Technical Guide: N-(3-Aminophenyl)-4-methoxybenzamide for EV71 Research

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Compound of Interest

Compound Name: *N-(3-Aminophenyl)-4-methoxybenzamide*

CAS No.: 41378-23-8

Cat. No.: B1341151

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Executive Summary

N-(3-Aminophenyl)-4-methoxybenzamide (CAS: 41378-23-8) is a synthetic small molecule belonging to the N-phenylbenzamide class. In the context of EV71 research, this compound functions primarily as a pharmacophore scaffold. Its structural core—a benzamide linker connecting an electron-rich methoxy-phenyl ring and an aniline moiety—mimics the binding determinants of known capsid-binding inhibitors.

Key Applications:

- **Lead Optimization:** The free amino group at the 3-position of the N-phenyl ring serves as a chemical handle for Structure-Activity Relationship (SAR) expansion (e.g., sulfonylation, acylation) to enhance hydrophobic interactions within the VP1 pocket.
- **Mechanism Probing:** Used as a precursor for biotinylated or fluorescent probes to map the viral uncoating process.

- **Antiviral Activity:** Acts as a capsid stabilizer, preventing the conformational changes required for viral genome release.

Chemical Profile & Properties[1][2]

Property	Specification
IUPAC Name	N-(3-Aminophenyl)-4-methoxybenzamide
CAS Number	41378-23-8
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₂
Molecular Weight	242.27 g/mol
Solubility	DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low)
Key Functional Groups	Amide Linker: H-bond donor/acceptor for backbone alignment. Methoxy Group: H-bond acceptor; lipophilic contributor. Primary Amine (-NH ₂): Nucleophilic handle for derivatization.

Mechanism of Action (MOA): Capsid Stabilization

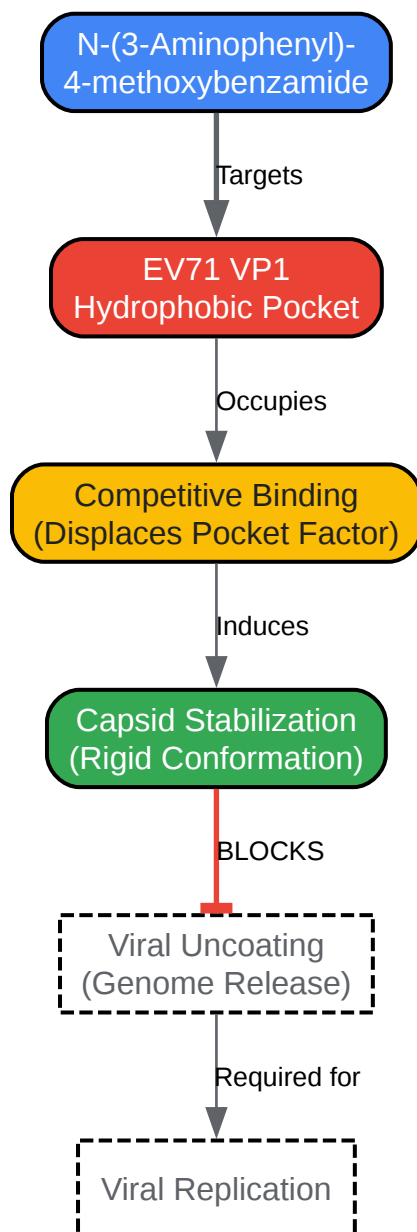
The antiviral efficacy of N-phenylbenzamide derivatives stems from their ability to target the VP1 capsid protein of EV71.

The VP1 Hydrophobic Pocket

EV71 is a non-enveloped RNA virus. Its capsid consists of four proteins (VP1-VP4). A hydrophobic pocket within VP1 normally houses a "pocket factor" (a fatty acid) that stabilizes the virion. During infection, this factor is displaced, allowing the capsid to destabilize and release RNA.

Inhibition Logic: **N-(3-Aminophenyl)-4-methoxybenzamide** and its derivatives bind competitively into this VP1 hydrophobic pocket with higher affinity than the natural pocket factor. This binding "locks" the capsid in a rigid conformation, preventing the A-particle formation and subsequent RNA release.

MOA Pathway Diagram



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Figure 1: Mechanism of Action. The compound binds the VP1 pocket, preventing the conformational shift necessary for viral uncoating.

Experimental Protocols

A. Chemical Synthesis of the Scaffold

Objective: To synthesize high-purity **N-(3-Aminophenyl)-4-methoxybenzamide** for biological testing.

Reagents:

- 4-Methoxybenzoyl chloride (1.0 eq)
- 1,3-Phenylenediamine (3.0 eq) – Excess used to prevent di-substitution.
- Triethylamine (TEA) (1.5 eq)
- Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

- Preparation: Dissolve 1,3-phenylenediamine (3.0 eq) and TEA (1.5 eq) in anhydrous DCM under nitrogen atmosphere at 0°C.
- Addition: Dropwise add 4-methoxybenzoyl chloride (1.0 eq) dissolved in DCM over 30 minutes. Maintain temperature <5°C to minimize side reactions.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1).
- Quench: Add water to quench the reaction.
- Extraction: Wash the organic layer with saturated NaHCO₃ (to remove acid) and brine.
- Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to isolate the mono-amide product.
- Validation: Confirm structure via ¹H-NMR and LC-MS (Target M+H: 243.1).

B. In Vitro Antiviral Efficacy Assay (CPE Inhibition)

Objective: Determine the EC₅₀ (Effective Concentration) against EV71 strains (e.g., BrCr, H, or clinical isolates).

Materials:

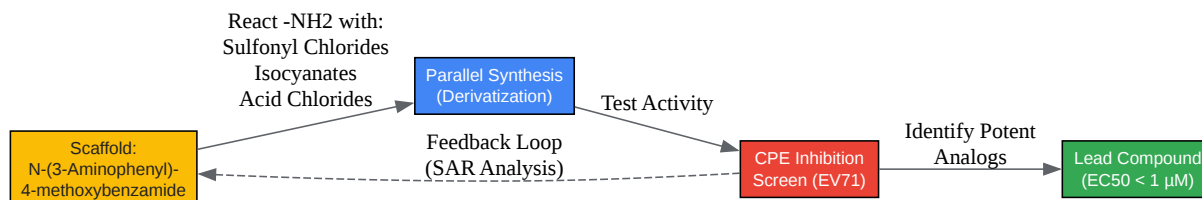
- Cells: RD (Rhabdomyosarcoma) or Vero cells.
- Virus: EV71 (100 TCID₅₀/well).
- Reagent: CellTiter-Glo® or MTT.

Protocol:

- Seeding: Seed RD cells (2×10^4 cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO₂.
- Treatment: Prepare serial dilutions of **N-(3-Aminophenyl)-4-methoxybenzamide** in maintenance medium (DMEM + 2% FBS).
 - Range: 0.1 μM to 100 μM.
- Infection: Add EV71 virus (100 TCID₅₀) to the cells, followed immediately by the compound dilutions.
 - Controls: Cell control (no virus, no drug), Virus control (virus, no drug), Positive control (e.g., Pirodavir).
- Incubation: Incubate for 48–72 hours until full Cytopathic Effect (CPE) is observed in virus controls.
- Readout:
 - Morphological: Observe CPE reduction under a microscope.
 - Viability: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve crystals in DMSO, read OD₅₇₀.
- Analysis: Calculate % Inhibition =
 - . Fit data to a sigmoidal dose-response curve to derive EC₅₀.

Research Workflow: From Scaffold to Lead

The primary value of this compound lies in its "derivatizable" nature. The workflow below illustrates how researchers utilize this scaffold to generate libraries of potent inhibitors.



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Figure 2: Optimization Workflow. The scaffold is modified at the amine position to improve potency.

Critical Considerations & Troubleshooting

Parameter	Insight
Solubility	Benzamides can be poorly soluble in aqueous media. Ensure stock solutions are prepared in 100% DMSO and diluted to <0.5% DMSO final concentration to avoid solvent cytotoxicity.
Cytotoxicity (CC ₅₀)	The 3-amino group can be reactive and potentially toxic. Always run a parallel cytotoxicity assay (MTS/MTT) on uninfected cells. A Selectivity Index (SI = CC ₅₀ /EC ₅₀) > 10 is required for a valid hit.
Resistance	EV71 rapidly develops resistance to capsid binders via VP1 mutations (e.g., I113, V135). Sequence the VP1 region of breakthrough viruses to confirm the binding site.

References

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